molecular formula C8H11NO2S B13515122 Ethyl 5-(methylamino)thiophene-2-carboxylate

Ethyl 5-(methylamino)thiophene-2-carboxylate

Cat. No.: B13515122
M. Wt: 185.25 g/mol
InChI Key: IOLWLJNOSNOSOS-UHFFFAOYSA-N
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Description

Ethyl 5-(methylamino)thiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 5-(methylamino)thiophene-2-carboxylate, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . These reactions typically require specific conditions such as the presence of a base or acid, appropriate solvents, and controlled temperatures.

Industrial Production Methods

In industrial settings, the production of thiophene derivatives often involves large-scale synthesis using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications .

Mechanism of Action

The mechanism of action of Ethyl 5-(methylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 5-(methylamino)thiophene-2-carboxylate include other thiophene derivatives such as:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamino group, for example, may enhance its reactivity and interaction with biological targets compared to other thiophene derivatives .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

ethyl 5-(methylamino)thiophene-2-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)6-4-5-7(9-2)12-6/h4-5,9H,3H2,1-2H3

InChI Key

IOLWLJNOSNOSOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)NC

Origin of Product

United States

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